molecular formula C18H23N3SSi B14278705 1,2,5-Trimethyl-2,3-diphenyl-1,3,5,2-triazasilepane-4-thione CAS No. 138767-59-6

1,2,5-Trimethyl-2,3-diphenyl-1,3,5,2-triazasilepane-4-thione

Cat. No.: B14278705
CAS No.: 138767-59-6
M. Wt: 341.5 g/mol
InChI Key: AOWHUPCLZLUXCM-UHFFFAOYSA-N
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Description

1,2,5-Trimethyl-2,3-diphenyl-1,3,5,2-triazasilepane-4-thione is a complex organic compound that belongs to the class of triazasilepanes. This compound is characterized by its unique structure, which includes a triazole ring fused with a silane and thione group. The presence of methyl and phenyl groups further adds to its complexity and potential reactivity.

Properties

CAS No.

138767-59-6

Molecular Formula

C18H23N3SSi

Molecular Weight

341.5 g/mol

IUPAC Name

1,2,5-trimethyl-2,3-diphenyl-1,3,5,2-triazasilepane-4-thione

InChI

InChI=1S/C18H23N3SSi/c1-19-14-15-20(2)23(3,17-12-8-5-9-13-17)21(18(19)22)16-10-6-4-7-11-16/h4-13H,14-15H2,1-3H3

InChI Key

AOWHUPCLZLUXCM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN([Si](N(C1=S)C2=CC=CC=C2)(C)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Trimethyl-2,3-diphenyl-1,3,5,2-triazasilepane-4-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing the necessary functional groups. The reaction conditions often include the use of a solvent such as ethanol or acetone and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Trimethyl-2,3-diphenyl-1,3,5,2-triazasilepane-4-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The methyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1,2,5-Trimethyl-2,3-diphenyl-1,3,5,2-triazasilepane-4-thione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1,2,5-Trimethyl-2,3-diphenyl-1,3,5,2-triazasilepane-4-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a triazole ring with a silane and thione group

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